8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique bicyclic structure, which includes a pyrazole and a pyrazine ring. It has been studied for its potential use as a selective inhibitor in various biochemical pathways, particularly those involving Janus kinases (JAKs) and tyrosine kinase 2 (TYK2).
Mechanism of Action
Target of Action
The compound, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylpyrazin-2-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting JAK1 and TYK2, it disrupts these pathways and reduces the production of proinflammatory cytokines .
Pharmacokinetics
The compound is orally bioavailable . It has been designed to achieve high selectivity and potency, which may contribute to its bioavailability . .
Result of Action
The compound’s action results in significant inhibition of inflammation . In animal models, it has demonstrated dose-dependent efficacy, leading to significant reduction of inflammation, bone resorption, splenomegaly, and body weight change .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the pyrazole and pyrazine rings. Common synthetic routes include:
Formation of the Bicyclic Core: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Attachment of the Pyrazole Ring: This can be achieved through a nucleophilic substitution reaction, where a pyrazole derivative is introduced to the bicyclic core.
Attachment of the Pyrazine Ring: This step may involve a condensation reaction, where the pyrazine ring is attached to the methanone group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Potential therapeutic agent for treating autoimmune diseases by inhibiting JAK and TYK2 pathways
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
ARTS-011: A potent and selective TYK2 inhibitor with similar biochemical properties.
TLL018: A highly selective JAK1/TYK2 inhibitor used for treating autoimmune diseases.
Uniqueness
8-(5-methylpyrazine-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of both pyrazole and pyrazine rings, which contribute to its high selectivity and potency in inhibiting JAK and TYK2 enzymes.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-9-18-15(10-17-11)16(22)21-12-3-4-13(21)8-14(7-12)20-6-2-5-19-20/h2,5-6,9-10,12-14H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXGWPTDYUYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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